5-(Methylamino)pyridine-2-carboxamide
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Overview
Description
5-(Methylamino)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
5-(Methylamino)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-pyridone-5-carboxamide
- N-methyl-4-pyridone-5-carboxamide
- Nicotinamide-N-oxide
Uniqueness
5-(Methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-2-3-6(7(8)11)10-4-5/h2-4,9H,1H3,(H2,8,11) |
InChI Key |
CPDBETKHZBOFAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
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